

An In-depth Technical Guide to 2-Oxobutanoic Acid: Chemical and Physical Properties

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Compound of Interest

Compound Name: 2-Oxobutanoic Acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Oxobutanoic acid**, also known as α -ketobutyric acid. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this important endogenous metabolite. The guide covers its nomenclature, structural details, physicochemical properties, spectroscopic data, and its role in key metabolic pathways. Detailed experimental protocols for the determination of its properties and a method for its synthesis are also provided.

Introduction

2-Oxobutanoic acid is a 2-oxo monocarboxylic acid that plays a significant role in the metabolism of several amino acids.[1] It is a key intermediate in the catabolism of threonine, methionine, and cystathionine.[2][3] Its metabolic fate is primarily the conversion to propionyl-CoA, which subsequently enters the citric acid cycle.[3] Understanding the chemical and physical properties of **2-Oxobutanoic acid** is crucial for researchers in various fields, including biochemistry, drug discovery, and metabolic engineering.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **2-Oxobutanoic acid** are summarized in the tables below.

Table 1: General and Structural Information

Property	Value	Reference(s)
IUPAC Name	2-Oxobutanoic acid	[1]
Synonyms	α -Ketobutyric acid, 2-Ketobutyric acid, 2-Oxobutyric acid, Propionylformic acid	[4]
CAS Number	600-18-0	[2]
Molecular Formula	C ₄ H ₆ O ₃	[2]
Molecular Weight	102.09 g/mol	[2]
Canonical SMILES	CCC(=O)C(=O)O	[1]
InChI Key	TYEYBOSBBBHJIV-UHFFFAOYSA-N	[1]
Appearance	Colorless to off-white solid below 30°C, liquid above 34°C	[2]

Table 2: Physicochemical Properties

Property	Value	Reference(s)
Melting Point	31-34 °C	[1]
Boiling Point	74-78 °C at 25 Torr	[5]
pKa (acid dissociation constant)	2.5 (at 25 °C)	[6]
Solubility in Water	119 mg/mL	[1]
Solubility in other solvents	Soluble in alcohol and DMSO	[1][3]
Density	1.200 g/cm ³ (at 20°C)	[1]
logP (Octanol-Water Partition Coefficient)	0.07	[7]

Table 3: Spectroscopic Data

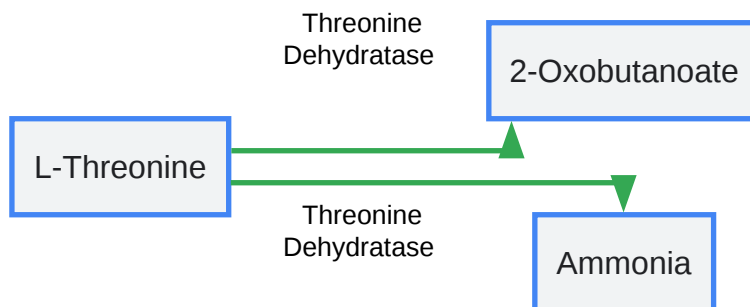
Spectrum Type	Key Features	Reference(s)
¹ H NMR	Spectra available in public databases.	[1]
¹³ C NMR	Spectra available in public databases.	[1]
Mass Spectrometry	Mass spectra (EI, ESI) available in public databases.	[1]
Infrared (IR) Spectroscopy	IR spectrum available in public databases.	[8]

Biological Role and Metabolic Pathways

2-Oxobutanoic acid is a central metabolite in amino acid catabolism. It is primarily generated from the degradation of threonine and the enzymatic cleavage of cystathionine in the methionine metabolic pathway.[2][3]

Threonine Degradation

In many organisms, the amino acid L-threonine is converted to 2-oxobutanoate and ammonia by the enzyme threonine dehydratase.[9]

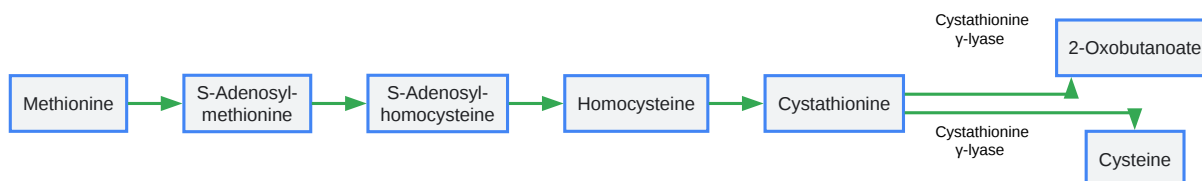


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Caption: Conversion of L-Threonine to 2-Oxobutanoate.

Methionine Metabolism and Cystathionine Cleavage

2-Oxobutanoic acid is a product of the enzymatic cleavage of cystathionine, an intermediate in methionine metabolism.[2]

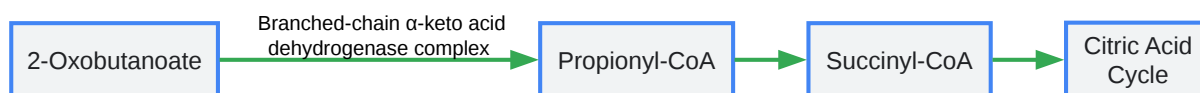


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Caption: Role of 2-Oxobutanoate in Methionine Metabolism.

Conversion to Propionyl-CoA

2-Oxobutanoate is converted to propionyl-CoA by the branched-chain α -keto acid dehydrogenase complex. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.[3]



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Caption: Metabolic fate of 2-Oxobutanoate.

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physical and chemical properties of **2-Oxobutanoic acid**.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry **2-Oxobutanoic acid** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
- **Heating:** The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2) are recorded.
- **Reporting:** The melting point is reported as the range $T_1 - T_2$.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

- **Sample Preparation:** A small volume (a few milliliters) of liquid **2-Oxobutanoic acid** is placed in a small test tube or a fusion tube.
- **Capillary Inversion:** A capillary tube, sealed at one end, is inverted and placed into the liquid.
- **Apparatus Setup:** The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath or a Thiele tube).
- **Heating and Observation:** The apparatus is heated slowly. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.
- **Measurement:** The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of pKa

Principle: The pKa is the negative logarithm of the acid dissociation constant (K_a) and is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.

Methodology:

- **Solution Preparation:** A known concentration of **2-Oxobutanoic acid** is dissolved in deionized water.
- **Titration Setup:** A calibrated pH meter is immersed in the solution, which is stirred continuously. A standardized solution of a strong base (e.g., NaOH) of known concentration is added incrementally from a burette.
- **Data Collection:** The pH of the solution is recorded after each addition of the base.

- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Determination of Solubility

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Methodology:

- **Solvent Selection:** A range of solvents of varying polarities (e.g., water, ethanol, diethyl ether, dichloromethane) are used.
- **Procedure:** A small, accurately weighed amount of **2-Oxobutanoic acid** (e.g., 10 mg) is placed in a test tube. A small volume of the solvent (e.g., 1 mL) is added.
- **Observation:** The mixture is agitated vigorously for a set period (e.g., 1 minute). The solubility is observed and categorized as soluble, partially soluble, or insoluble.
- **Quantitative Measurement:** For a more precise determination, a saturated solution is prepared, and the concentration of the dissolved solute is determined analytically (e.g., by titration or spectroscopy).

Synthesis of 2-Oxobutanoic Acid

Principle: One common laboratory-scale synthesis involves the oxidation of a suitable precursor, such as 2-hydroxybutanoic acid.

Methodology (Illustrative Example - Oxidation of 2-Hydroxybutanoic Acid):

- **Reaction Setup:** 2-Hydroxybutanoic acid is dissolved in a suitable solvent (e.g., acetone). The solution is cooled in an ice bath.
- **Oxidation:** A solution of an oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid), is added dropwise to the stirred solution of 2-hydroxybutanoic acid, maintaining the temperature below 10 °C.

- **Reaction Monitoring:** The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, the excess oxidizing agent is quenched (e.g., with isopropanol). The mixture is then partitioned between water and an organic solvent (e.g., diethyl ether).
- **Purification:** The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO_4), filtered, and the solvent is removed under reduced pressure to yield crude **2-Oxobutanoic acid**. Further purification can be achieved by distillation or crystallization.

Safety and Handling

2-Oxobutanoic acid is classified as an irritant.[10] It can cause skin and serious eye irritation.[10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[10] Work should be conducted in a well-ventilated area or a fume hood.[10] In case of contact with skin or eyes, flush with copious amounts of water and seek medical attention.[10]

Conclusion

2-Oxobutanoic acid is a vital molecule in cellular metabolism with well-defined chemical and physical properties. This guide provides a comprehensive resource for researchers and professionals, summarizing its key characteristics and providing detailed experimental protocols. A thorough understanding of this compound is essential for advancing research in areas where its metabolic pathways are of interest.

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